molecular formula C23H27N5O3 B11356351 4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide

4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11356351
M. Wt: 421.5 g/mol
InChI Key: BRJGTWHQUZWMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated benzodiazole intermediate.

    Attachment of the Nitrobenzamide Group: The final step involves the coupling of the nitrobenzamide group to the benzodiazole-piperidine intermediate, typically using amide bond formation reactions facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzodiazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents and Lewis acids like aluminum chloride (AlCl3).

Major Products

    Aminobenzodiazole: Formed from the reduction of the nitro group.

    Substituted Benzodiazoles: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Biological Research: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The piperidine moiety is known to enhance binding affinity to certain receptors, while the benzodiazole core may contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-INDOL-5-YL}BENZAMIDE: Similar structure but with an indole core instead of a benzodiazole.

    4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-QUINOLIN-5-YL}BENZAMIDE: Contains a quinoline core.

Uniqueness

The uniqueness of 4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE lies in its benzodiazole core, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C23H27N5O3/c1-2-12-27-21-11-8-18(24-23(29)17-6-9-19(10-7-17)28(30)31)15-20(21)25-22(27)16-26-13-4-3-5-14-26/h6-11,15H,2-5,12-14,16H2,1H3,(H,24,29)

InChI Key

BRJGTWHQUZWMOH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.